N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

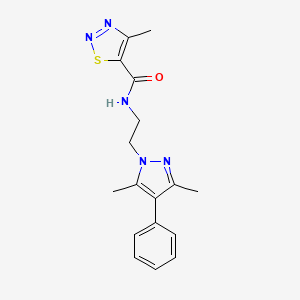

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups, linked via an ethyl chain to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety.

Propriétés

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-11-15(14-7-5-4-6-8-14)13(3)22(20-11)10-9-18-17(23)16-12(2)19-21-24-16/h4-8H,9-10H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKDQIINWIIJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

Oxidation: The pyrazole and thiadiazole rings can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities present in the compound.

Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for various therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives of thiadiazole compounds have shown promising results in inhibiting the growth of neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may act as inhibitors of inflammatory pathways. Molecular docking studies have suggested that such compounds could inhibit enzymes like lipoxygenase, which are involved in inflammatory responses .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 30 | |

| Staphylococcus aureus | 28 | |

| Streptococcus pneumoniae | 25 |

These findings indicate the potential of this compound as a lead for developing new antimicrobial agents.

Material Science

In addition to biological applications, this compound can serve as a building block for synthesizing novel materials with specific properties. Its unique structure allows for modifications that can enhance material performance in various industrial applications.

Case Studies

Several studies have focused on synthesizing derivatives of this compound to evaluate their pharmacological properties:

Case Study 1: Anticancer Evaluation

A series of thiadiazole derivatives were synthesized and tested for anticancer activity using the MTT assay against multiple cancer cell lines. The results indicated that certain modifications to the thiadiazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Anti-inflammatory Mechanism

Molecular docking simulations were conducted to predict the binding affinity of the compound to various inflammatory enzymes. The results showed a strong interaction with lipoxygenase enzymes, suggesting its potential as an anti-inflammatory agent .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural homology with several pyrazole- and thiadiazole-containing derivatives. Key analogs include:

Key Structural Differences:

- Pyrazole Substitutions: The target compound’s 3,5-dimethyl-4-phenyl groups contrast with BTP2’s 3,5-bis(trifluoromethyl) groups, which enhance lipophilicity and electron-withdrawing effects .

- Linker Group: The ethyl linker in the target compound may confer flexibility and altered pharmacokinetics compared to BTP2’s rigid phenyl linker .

- Heterocyclic Core: Thiadiazole-carboxamide in the target compound vs. pyrazole-carboxamide in derivatives from , impacting electronic properties and binding affinity .

Pharmacokinetic and Pharmacodynamic Profiles

Activité Biologique

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiadiazole ring fused with a pyrazole moiety , characterized by the following structural components:

- Thiadiazole Ring : Contributes to the compound's biological activity and stability.

- Pyrazole Moiety : Influences interactions with various biological targets.

- Carboxamide Functional Group : Enhances solubility and potential for biological interactions.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles exhibit notable activity against various microorganisms. The compound has demonstrated:

- Effectiveness Against Bacteria : Active against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Potential antifungal properties have been suggested in preliminary studies.

Anti-inflammatory Properties

The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests therapeutic applications in treating inflammatory diseases. Research indicates that similar compounds can modulate inflammatory responses effectively, making them candidates for further investigation in anti-inflammatory therapies.

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several thiadiazole derivatives, including those similar to the compound . The results indicated significant inhibition of fungal growth against pathogens such as Corynespora cassiicola and Pseudomonas syringae .

| Compound | Fungal Pathogen | Inhibition (%) |

|---|---|---|

| Compound A | Corynespora cassiicola | 75% |

| Compound B | Pseudomonas syringae | 68% |

Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory mechanisms of thiadiazole derivatives. The study highlighted their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in mediating inflammation .

Pharmacological Implications

The pharmacological significance of this compound can be summarized as follows:

- Antimicrobial Potential : Effective against a range of bacterial and fungal pathogens.

- Anti-inflammatory Applications : Possible use in treating inflammatory diseases through enzyme inhibition.

- Therapeutic Development : Represents a promising scaffold for developing new antimicrobial and anti-inflammatory agents.

Q & A

Basic: What is the standard synthetic route for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:

The synthesis involves a multi-step approach:

Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to generate the 3,5-dimethyl-4-phenylpyrazole intermediate .

Alkylation : Reaction of the pyrazole with a halogenated ethylamine derivative (e.g., 2-chloroethylamine) to introduce the ethyl linker .

Thiadiazole Carboxamide Coupling : Activation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (via CDI or EDC/HOBt) and coupling with the alkylated pyrazole-ethylamine intermediate .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol to isolate the final compound .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for pyrazole (δ 6.8–7.5 ppm for aromatic protons, δ 2.1–2.5 ppm for methyl groups) and thiadiazole (δ 2.8–3.2 ppm for S-CH₃) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and pyrazole/thiadiazole ring vibrations .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield during alkylation?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen .

- Base Strength : Use K₂CO₃ or Cs₂CO₃ (vs. weaker bases) to deprotonate the pyrazole and drive alkylation .

- Temperature : Heating at 60–80°C accelerates reaction kinetics but avoids decomposition .

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of alkylating agent to pyrazole to minimize side products .

Advanced: How can molecular docking studies be designed to predict biological targets for this compound?

Methodological Answer:

Target Selection : Prioritize proteins with known pyrazole/thiadiazole interactions (e.g., kinase inhibitors, COX-2, or bacterial enzymes) .

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian (DFT calculations) for accurate charge assignment .

Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible binding sites to account for conformational changes .

Validation : Compare docking scores with known inhibitors (e.g., Celecoxib for COX-2) and validate via MD simulations .

Advanced: How to resolve contradictions in biological assay results (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

- Purity Verification : Re-analyze compound purity via HPLC (≥95%) to rule out impurities affecting activity .

- Assay Replication : Repeat assays in triplicate under standardized conditions (e.g., pH, temperature) .

- Metabolite Screening : Test for metabolic instability (e.g., liver microsomal assays) to assess false negatives .

- Structural Analog Comparison : Benchmark activity against structurally similar pyrazole-thiadiazole hybrids to identify SAR trends .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

- Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .

Advanced: What computational methods are used to predict the compound’s ADMET properties?

Methodological Answer:

- Software Tools : SwissADME or ADMETLab 2.0 for permeability (LogP), solubility (LogS), and CYP450 inhibition .

- In Silico Toxicity : ProTox-II to assess hepatotoxicity and mutagenicity .

- Bioavailability : Rule of Five (Ro5) compliance check for oral bioavailability .

Advanced: How to design analogs to enhance selective enzyme inhibition?

Methodological Answer:

Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate binding affinity .

Linker Optimization : Replace the ethyl chain with a polyethylene glycol (PEG) spacer to improve solubility and target access .

Bioisosteric Replacement : Substitute the thiadiazole with a 1,3,4-oxadiazole to reduce metabolic clearance .

In Vitro Screening : Test analogs against enzyme panels (e.g., kinase profiling) to identify selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.